2-Cyclopropyl-6-fluorobenzoic acid
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Overview
Description
2-Cyclopropyl-6-fluorobenzoic acid is a fluorinated benzoic acid derivative with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol . This compound is characterized by the presence of a cyclopropyl group and a fluorine atom attached to the benzene ring, making it a unique and valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclopropanation of a suitable benzoic acid derivative followed by fluorination under controlled conditions .
Industrial Production Methods: Industrial production of 2-Cyclopropyl-6-fluorobenzoic acid may involve large-scale cyclopropanation and fluorination processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-6-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Cyclopropyl-6-fluorobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a tracer in petrochemical exploration.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and cyclopropyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and other molecular interactions .
Comparison with Similar Compounds
2-Cyclopropylbenzoic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
6-Fluorobenzoic acid: Lacks the cyclopropyl group, affecting its chemical properties and applications.
Cyclopropylbenzoic acids: Various derivatives with different substituents on the benzene ring.
Uniqueness: 2-Cyclopropyl-6-fluorobenzoic acid is unique due to the combined presence of both the cyclopropyl group and the fluorine atom, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-cyclopropyl-6-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-8-3-1-2-7(6-4-5-6)9(8)10(12)13/h1-3,6H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJZKQITJIWUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1603213-26-8 |
Source
|
Record name | 2-cyclopropyl-6-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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